3-(azepan-1-ylcarbonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide
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Overview
Description
3-(azepan-1-ylcarbonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of azepane, chloro, trifluoromethyl, methoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylcarbonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
3-(azepan-1-ylcarbonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-ylcarbonyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 2-(azepan-1-ylcarbonyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Uniqueness
3-(azepan-1-ylcarbonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22ClF3N2O4S |
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Molecular Weight |
490.9 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H22ClF3N2O4S/c1-31-19-9-7-15(13-16(19)20(28)27-10-4-2-3-5-11-27)32(29,30)26-18-12-14(21(23,24)25)6-8-17(18)22/h6-9,12-13,26H,2-5,10-11H2,1H3 |
InChI Key |
GZCMALCBRHLRCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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